![molecular formula C12H13N3O2S B2498814 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1257552-89-8](/img/structure/B2498814.png)

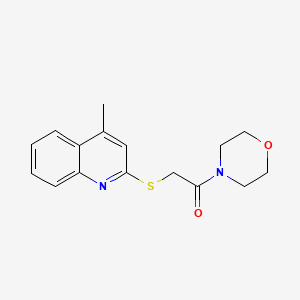

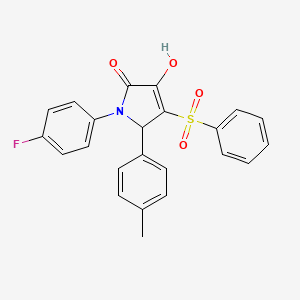

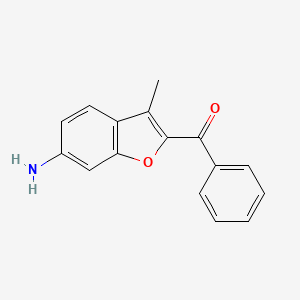

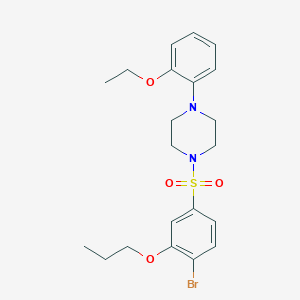

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" often involves the use of amino acids or nitrogen mustards as starting materials, with processes such as chlorosulfonyl isocyanate being utilized to introduce the thiadiazole moiety. Techniques like microwave-assisted synthesis have been employed to efficiently couple thiadiazole scaffolds with benzamide groups, indicating a versatile and efficient method for constructing such compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole compounds is characterized by spectroscopic techniques, including IR, NMR, and mass spectral studies. These methods confirm the structure of synthesized compounds, offering insights into the spatial arrangement and electronic environment of the molecules (Mohamed et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, due to the reactive nature of the thiadiazole ring. These reactions allow for the functionalization of the compound and the introduction of various substituents, expanding the chemical diversity and potential applications of these molecules (Pavlova et al., 2022).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (El-Menyawy et al., 2014).

Chemical Properties Analysis

The chemical properties of "N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" and related compounds are marked by their reactivity towards nucleophiles, electrophiles, and various reagents. These interactions are pivotal for the compound's reactivity pattern, offering pathways for further chemical modifications and the synthesis of derivative compounds (Kelly et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Convenient Preparations of Thiadiazoles

Thiadiazoles, including compounds structurally related to N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, are synthesized through oxidative dimerization of thioamides, using various electrophilic reagents. This process demonstrates a versatile method for preparing thiadiazoles, which are crucial in medicinal chemistry due to their biological properties (Takikawa et al., 1985).

Microwave-Assisted Synthesis for Anticancer Evaluation

The synthesis of thiadiazole derivatives, including those structurally related to the compound , under microwave irradiation, is a solvent-free approach. This method leads to compounds with significant anticancer activity, showcasing the relevance of such structures in developing new cancer therapies (Tiwari et al., 2017).

Biological Applications

Anticancer Activities

Novel thiadiazole compounds, including those related to the compound in focus, have been synthesized and tested for their anticancer properties. Certain derivatives exhibit promising anticancer activity, indicating the potential of such compounds in cancer treatment strategies (Gomha et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Synthesized thiadiazoles, related to N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. This highlights the compound's potential in developing treatments for various conditions beyond cancer, including microbial infections and inflammation (Kumar & Panwar, 2015).

Synthesis of Heterocyclic Compounds for Biological Evaluation

The creation of heterocyclic compounds from precursors like 2-hydroxy benzohydrazide, leading to derivatives including thiadiazoles, emphasizes the versatility of such compounds in synthesizing potential therapeutic agents with antimicrobial activities (Sarshira et al., 2016).

Propriétés

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-7-12(3-4-12)6-13-11(17)8-1-2-9-10(5-8)15-18-14-9/h1-2,5,16H,3-4,6-7H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXNNJXQZFINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)

![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)

![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)

![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)